



Application Notes and Protocols for In Vivo Studies of Adrogolide (ABT-431)

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Compound of Interest		
Compound Name:	9-Deacetyl adrogolide	
Cat. No.:	B15192000	Get Quote

A Note on Nomenclature: The compound "9-Deacetyl adrogolide" was not identified in the available literature. These application notes pertain to Adrogolide (ABT-431), a prodrug that is rapidly converted in vivo to its active metabolite, A-86929. A-86929 is a potent and selective dopamine D1 receptor agonist that has been investigated for its therapeutic potential in Parkinson's disease and other neurological disorders.[1][2][3]

Introduction

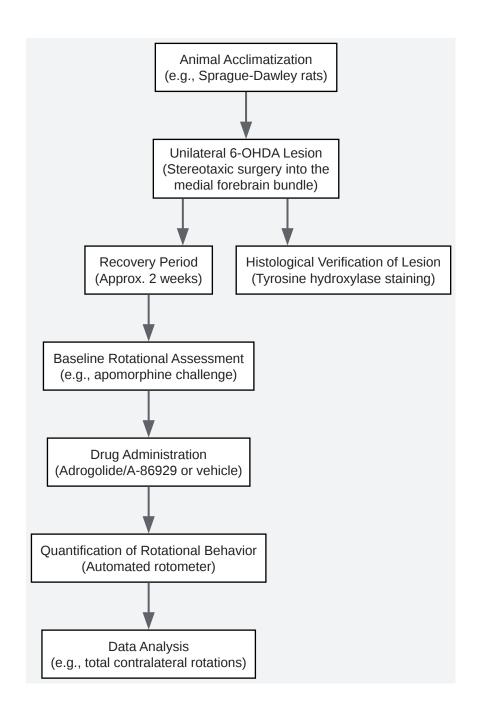
Adrogolide (ABT-431) is a chemically stable prodrug designed to improve the bioavailability of the potent dopamine D1 receptor agonist, A-86929.[1][2][3] In plasma, Adrogolide is rapidly converted to A-86929, which has demonstrated efficacy in preclinical models of Parkinson's disease.[1][2] These notes provide an overview of the protocols for in vivo studies of Adrogolide, focusing on the established animal models and key experimental procedures.

Mechanism of Action: Dopamine D1 Receptor Signaling

A-86929, the active metabolite of Adrogolide, is a full agonist at the dopamine D1 receptor. This G-protein coupled receptor is primarily coupled to the G α s/olf subunit, which upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the GluR1 subunit of the AMPA receptor and DARPP-32, modulating neuronal excitability and gene expression.









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References

- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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